Sodium benzylnaphthalene-1-sulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

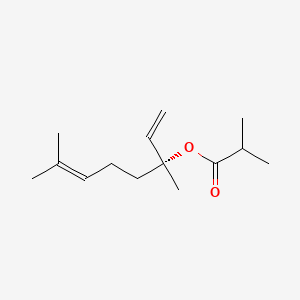

ベンジルナフタレン-1-スルホン酸ナトリウムは、分子式C17H13NaO3Sの有機化合物です。ベンジルナフタレン-1-スルホン酸のナトリウム塩であり、その独特の化学的性質により、様々な産業および研究用途で広く使用されています。

2. 製法

合成経路と反応条件: ベンジルナフタレン-1-スルホン酸ナトリウムの合成は、通常、ベンジルナフタレンのスルホン化によって行われます。このプロセスは、濃硫酸またはクロロスルホン酸を用いて行うことができ、続いて水酸化ナトリウムで中和してナトリウム塩を形成します。反応条件は、通常、目的の生成物が得られるように、温度が制御されます。

工業的製造方法: 工業的な設定では、ベンジルナフタレン-1-スルホン酸ナトリウムの製造は、ベンジルナフタレンを硫酸またはクロロスルホン酸で処理する大規模なスルホン化反応器で行われます。生成されたスルホン酸は、続いて水酸化ナトリウムで中和されます。製品は、結晶化またはその他の分離技術によって精製され、所望の純度が得られます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium benzylnaphthalene-1-sulphonate typically involves the sulfonation of benzylnaphthalene. This process can be carried out using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where benzylnaphthalene is treated with sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity.

化学反応の分析

反応の種類: ベンジルナフタレン-1-スルホン酸ナトリウムは、以下を含む様々な化学反応を起こします。

酸化: スルホン酸誘導体を形成するために酸化することができます。

還元: 還元反応は、スルホン酸基をスルフィン酸基またはチオール基に変換することができます。

置換: スルホン酸基は、適切な条件下で他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルまたは酸塩化物などの試薬は、置換反応に使用できます。

主な生成物:

酸化: スルホン酸誘導体。

還元: スルフィン酸またはチオール誘導体。

置換: 様々な置換ベンジルナフタレン誘導体。

4. 科学研究における用途

ベンジルナフタレン-1-スルホン酸ナトリウムは、科学研究において幅広い用途を持っています。

化学: 様々な化学反応における界面活性剤および乳化剤として使用されます。

生物学: 生化学アッセイとタンパク質相互作用に関する研究において試薬として役立ちます。

医学: 薬物送達システムにおける潜在的な用途と、医薬品製剤の安定化剤として検討されています。

産業: その界面活性剤特性により、洗剤、染料、その他の工業用化学物質の製造に使用されています。

科学的研究の応用

Sodium benzylnaphthalene-1-sulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.

Biology: It serves as a reagent in biochemical assays and studies involving protein interactions.

Medicine: It is explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.

Industry: It is utilized in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.

作用機序

ベンジルナフタレン-1-スルホン酸ナトリウムの作用機序は、様々な分子標的に相互作用する能力に関係しています。スルホン酸基は、タンパク質やその他の生体分子上の正電荷部位と強いイオン相互作用を形成することができ、それらの構造と機能に影響を与えます。この相互作用は、生化学経路や細胞プロセスに影響を与える可能性があり、様々な用途において有用となっています。

類似化合物:

- ドデシルベンゼンスルホン酸ナトリウム

- トルエンスルホン酸ナトリウム

- キシレンスルホン酸ナトリウム

比較: ベンジルナフタレン-1-スルホン酸ナトリウムは、ナフタレン骨格を有しているために独特であり、他のスルホン酸とは異なる化学的性質を備えています。そのより大きな芳香族系は、疎水性表面との相互作用を高める可能性があり、特定の用途においてより効果的になります。さらに、その特定の分子構造により、化学反応において独自の反応性パターンが可能になります。

類似化合物との比較

- Sodium dodecylbenzenesulfonate

- Sodium toluenesulfonate

- Sodium xylenesulfonate

Comparison: Sodium benzylnaphthalene-1-sulphonate is unique due to its naphthalene backbone, which provides distinct chemical properties compared to other sulfonates. Its larger aromatic system can enhance its interaction with hydrophobic surfaces, making it more effective in certain applications. Additionally, its specific molecular structure allows for unique reactivity patterns in chemical reactions.

特性

CAS番号 |

25358-54-7 |

|---|---|

分子式 |

C17H13NaO3S |

分子量 |

320.3 g/mol |

IUPAC名 |

sodium;2-benzylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C17H14O3S.Na/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17;/h1-11H,12H2,(H,18,19,20);/q;+1/p-1 |

InChIキー |

CMEJNMBQFJCFIM-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)